N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4'-oxane]-1-amine
Description
N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4'-oxane]-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-24(21,22)14-18(6-7-18)13-20-17-16-5-3-2-4-15(16)12-19(17)8-10-23-11-9-19/h2-5,17,20H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFBVKGWGMAHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CNC2C3=CC=CC=C3CC24CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene, followed by sulfonylation and subsequent spirocyclization. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Known for their biological activity and used in drug discovery.
Spirobarbiturates: Exhibit sedative and hypnotic properties.
Spiropiperidines: Potential antibronchoconstrictor agents.
Uniqueness
N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]spiro[1,3-dihydroindene-2,4’-oxane]-1-amine is unique due to its specific spirocyclic structure and the presence of a sulfonyl group, which can impart distinct chemical and biological properties compared to other spirocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
